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molecular formula C14H8ClNO2S B8361038 4-(2-Chlorophenyl)thieno[3,2-c]pyridine-6-carboxylic acid CAS No. 89242-49-9

4-(2-Chlorophenyl)thieno[3,2-c]pyridine-6-carboxylic acid

Cat. No. B8361038
M. Wt: 289.7 g/mol
InChI Key: VZJRLYAGHVUPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499094

Procedure details

Operations are carried out as for example 7, starting from 2.9 g of 4-(2-chloro phenyl) thieno[3,2-c]pyridine 6-carboxylic acid, 1.17 g of triethylamine, 1.25 g of ethyl chloroformate and 0.94 g of diethylamine in 100 ml of chloroform. 2.1 g of N,N-diethyl 4-(2-chloro phenyl) thieno[3,2-c]pyridine 6-carboxamide, melting at 119° C., are obtained.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.94 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:13]2[CH:14]=[CH:15][S:16][C:12]=2[CH:11]=[C:10]([C:17]([OH:19])=O)[N:9]=1.[CH2:20]([N:22](CC)[CH2:23][CH3:24])[CH3:21].ClC(OCC)=O.C(NCC)C>C(Cl)(Cl)Cl>[CH2:20]([N:22]([CH2:23][CH3:24])[C:17]([C:10]1[N:9]=[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])[C:13]2[CH:14]=[CH:15][S:16][C:12]=2[CH:11]=1)=[O:19])[CH3:21]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NC(=CC2=C1C=CS2)C(=O)O
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.25 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0.94 g
Type
reactant
Smiles
C(C)NCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C1=CC2=C(C(=N1)C1=C(C=CC=C1)Cl)C=CS2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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